![molecular formula C15H28OSi B12597030 6-[Tri(propan-2-yl)silyl]hex-3-en-5-yn-1-ol CAS No. 917615-81-7](/img/structure/B12597030.png)
6-[Tri(propan-2-yl)silyl]hex-3-en-5-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[Tri(propan-2-yl)silyl]hex-3-en-5-yn-1-ol is a chemical compound known for its unique structure and properties It is characterized by the presence of a silyl group, which is a silicon atom bonded to three isopropyl groups, attached to a hexen-yn-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Tri(propan-2-yl)silyl]hex-3-en-5-yn-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Hexen-yn-ol Backbone: The initial step involves the formation of the hexen-yn-ol backbone through a series of reactions such as alkyne addition and olefin metathesis.
Introduction of the Silyl Group: The silyl group is introduced via a silylation reaction, where a silylating agent such as triisopropylsilyl chloride is used in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-[Tri(propan-2-yl)silyl]hex-3-en-5-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne and alkene groups can be reduced to form saturated hydrocarbons.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like LiAlH₄ (Lithium aluminium hydride) are employed.
Substitution: Nucleophiles such as halides or alkoxides are used under basic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, saturated hydrocarbons, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-[Tri(propan-2-yl)silyl]hex-3-en-5-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: The compound can be used in the study of biological systems, including enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 6-[Tri(propan-2-yl)silyl]hex-3-en-5-yn-1-ol exerts its effects involves interactions with various molecular targets and pathways. The silyl group can enhance the stability and reactivity of the compound, allowing it to participate in a range of chemical reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hex-3-en-5-yn-1-ol: Lacks the silyl group, making it less stable and less reactive in certain reactions.
6-(Triisopropylsilyl)-1-hexen-5-yn-3-ol: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.
Uniqueness
6-[Tri(propan-2-yl)silyl]hex-3-en-5-yn-1-ol is unique due to the presence of the triisopropylsilyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
917615-81-7 |
|---|---|
Molekularformel |
C15H28OSi |
Molekulargewicht |
252.47 g/mol |
IUPAC-Name |
6-tri(propan-2-yl)silylhex-3-en-5-yn-1-ol |
InChI |
InChI=1S/C15H28OSi/c1-13(2)17(14(3)4,15(5)6)12-10-8-7-9-11-16/h7-8,13-16H,9,11H2,1-6H3 |
InChI-Schlüssel |
DWUNCGZIJHMHLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C#CC=CCCO)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


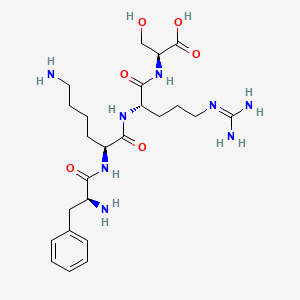
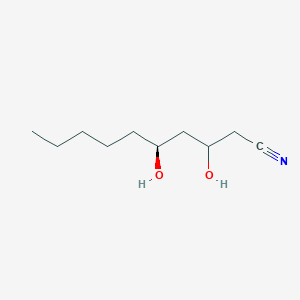

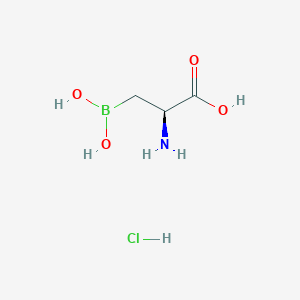

![Quinoline, 2-methoxy-3-[5-[2-(1-piperidinyl)ethoxy]-1H-indol-2-yl]-](/img/structure/B12596984.png)
![2-[(2-Hexyl-4,5-dimethylphenyl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12596995.png)
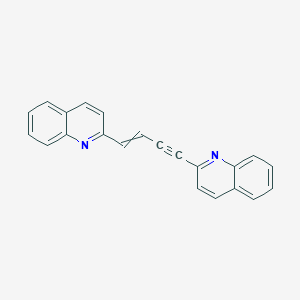
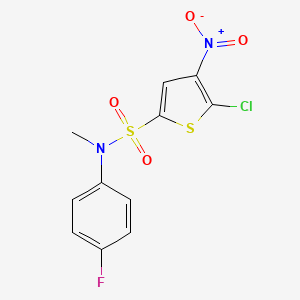
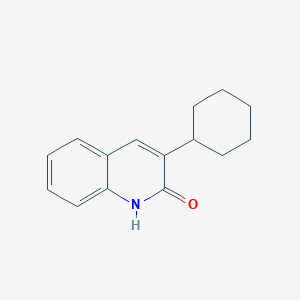
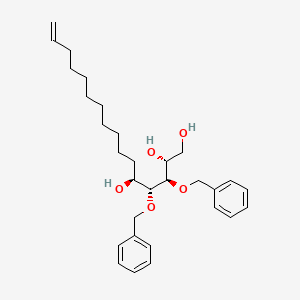

![Benzenemethanesulfonamide, 4-[6,8-dihydro-6-oxo-5,9-bis(2,2,2-trifluoroethoxy)-7H-pyrrolo[3,4-g]quinolin-7-yl]-3-methyl-](/img/structure/B12597034.png)
![4-[(4-Methoxyphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12597037.png)
